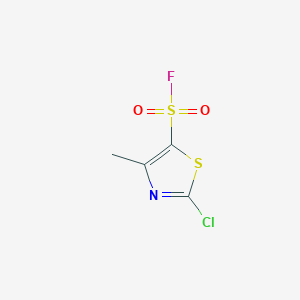

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

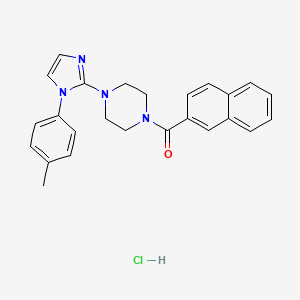

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride, also known as CMTSF, is a chemical compound used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is used as a reagent in synthesis reactions. CMTSF is an important reagent in the synthesis of various pharmaceuticals, polymers, and other materials. It is also used in the synthesis of complex molecules, such as those found in drugs and other chemicals.

Scientific Research Applications

Noncovalent Interactions of Aromatic Sulfonyl Fluoride

A study by Bellia et al. (2022) on heteroaryl sulfonyl(VI) fluoride demonstrated the synthesis and analysis of noncovalent interactions in the solid-state, contrasting it with its chloride counterpart. Through Hirshfeld surface analysis and computational studies, it was shown that the fluoride does not participate in hydrogen interactions unlike the chloride but forms close interactions with π bonds, suggesting potential applications in designing compounds with specific interaction profiles for chemical biology or materials science (Bellia et al., 2022).

Fluoride-mediated Synthesis

Shavnya et al. (2005) explored the fluoride-mediated nucleophilic substitution reactions to synthesize 5-alkyl amino- and ether-substituted pyrazoles, highlighting the versatility of fluoride in facilitating mild conditions for chemical synthesis. This study underscores the potential utility of fluoride in developing new synthetic methodologies, which could be relevant for compounds like 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride (Shavnya et al., 2005).

Electrolytic Partial Fluorination

The electrolytic fluorination of sulfides, as discussed by Hou et al. (1997), provides a pathway to selectively introduce fluorine atoms into molecules, preserving the heterocyclic moieties without fluorination. This approach could be applicable for selective modification of molecules similar to 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride, enhancing their utility in pharmaceuticals and agrochemicals (Hou et al., 1997).

Radical Fluorosulfonylation

Nie and Liao (2021) reported on the radical fluorosulfonylation of alkenes, introducing sulfonyl fluorides as a functional group. This study highlights the growing interest in sulfonyl fluorides for chemical biology and drug discovery, suggesting that compounds like 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride could serve as key intermediates in synthesizing bioactive molecules (Nie & Liao, 2021).

properties

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKXKSFFKCFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2775686.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775687.png)

![methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2775696.png)

![2-chloro-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-N-propylbenzenesulfonamide](/img/structure/B2775699.png)

![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)

![(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2775706.png)

![Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2775707.png)